1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thiazole ring, and a propoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiazole ring, and the attachment of the propoxyphenyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazole Ring: This step often involves the use of thioamides and halogenated compounds under specific conditions.
Attachment of the Propoxyphenyl Group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide can be compared with other similar compounds, such as:
1-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-2-carboxamide: This compound lacks the propoxy group, which may affect its chemical and biological properties.
1-(methylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide: The presence of a methoxy group instead of a propoxy group can lead to differences in reactivity and activity.
1-(methylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide: The ethoxy group may impart different solubility and stability characteristics compared to the propoxy group.
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-3-12-26-15-9-7-14(8-10-15)16-13-27-19(20-16)21-18(23)17-6-4-5-11-22(17)28(2,24)25/h7-10,13,17H,3-6,11-12H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFSTIOBBVXBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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